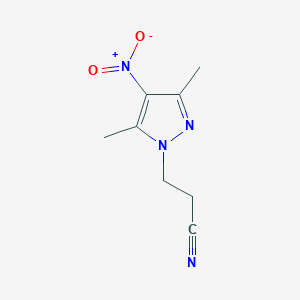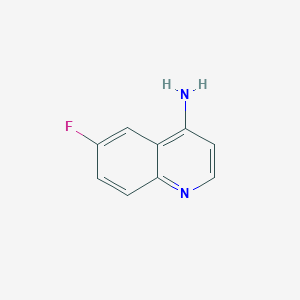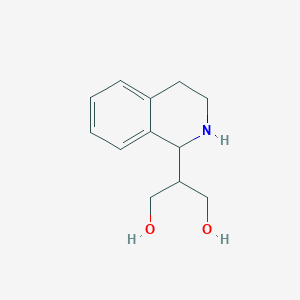
7-Ethylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylquinoline-3-carboxylic acid is a heterocyclic organic compound . It has an empirical formula of C12H11NO2 and a molecular weight of 201.22 . It is typically sold in solid form .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including this compound, has been a subject of research in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1=CC2=CC=C(CC)C=C2N=C1 . This indicates that the molecule contains a carboxylic acid group attached to a quinoline ring, which is further substituted with an ethyl group . Chemical Reactions Analysis
Quinolines, including this compound, can participate in both electrophilic and nucleophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Physical and Chemical Properties Analysis
This compound is a solid compound . Carboxylic acids, including this compound, exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
7-Ethylquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer activity. In a study by Gaber et al. (2021), new derivatives were tested against the breast cancer MCF-7 cell line, showing significant anticancer activity compared to the reference compound Dox (Gaber et al., 2021).
Antimicrobial and Antibacterial Activity
Compounds derived from this compound have been investigated for their antimicrobial properties. For instance, El-Abadelah et al. (2008) synthesized 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acids and esters, exhibiting moderate activity against various bacterial species (El-Abadelah et al., 2008). Bhatt and Agrawal (2010) also reported the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives with broad-spectrum antimicrobial activity (Bhatt & Agrawal, 2010).
Enantioselective Synthesis
Research by Huang et al. (2020) highlighted the enantioselective C-H alkylation of 8-ethylquinolines, demonstrating the utility of a high-valent group 9 metal catalyst and chiral carboxylic acid for enantioselective C(sp3)-H activation (Huang et al., 2020).
Synthesis of Novel Derivatives
Several studies have focused on the synthesis of novel derivatives of this compound for potential therapeutic applications. Zahra et al. (2007) synthesized ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates with potential pharmaceutical applications (Zahra et al., 2007).
Catalysis Research
Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, a demonstration of the compound's utility in catalysis research (Khaligh, 2014).
Safety and Hazards
Orientations Futures
The development of new methods for the preparation of quinolines and their derivatives, including 7-Ethylquinoline-3-carboxylic acid, and the improvement of existing synthetic methods represents an urgent challenge . The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years .
Propriétés
IUPAC Name |
7-ethylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-9-6-10(12(14)15)7-13-11(9)5-8/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGUVPYUJSNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC=C(C=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589169 |
Source


|
| Record name | 7-Ethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-70-8 |
Source


|
| Record name | 7-Ethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

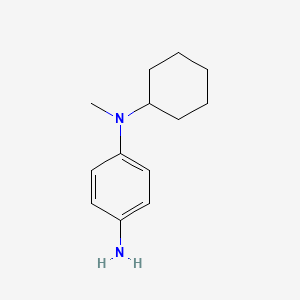
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
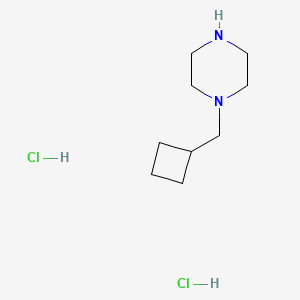
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)


